N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester
Description
Properties
IUPAC Name |
methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAWGNAKBQNRN-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471277 | |
| Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26527-24-2 | |
| Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of L-Cystine Dimethyl Ester
L-Cystine dimethyl ester serves as the foundational intermediate. The esterification process involves reacting L-cystine with methanol under acidic conditions:
Reagents and Conditions
-
L-Cystine : 1 equiv.
-
Methanol : 20–30 equiv.
-
Acid Catalyst : Thionyl chloride (SOCl₂) or anhydrous HCl gas
-
Temperature : 0–5°C (initial), then room temperature
-
Time : 12–24 hours
Procedure
L-Cystine is suspended in methanol, and thionyl chloride is added dropwise under cooling to prevent exothermic side reactions. The mixture is stirred until complete dissolution, after which it is refluxed for 12 hours. The product precipitates as a white solid upon concentration and cooling, yielding L-cystine dimethyl ester dihydrochloride.
Yield : 85–92%
Purity : ≥95% (by HPLC)
Step 2: Trifluoroacetylation of Amino Groups
The amino groups of L-cystine dimethyl ester are protected using trifluoroacetic anhydride (TFAA). This step requires precise stoichiometry to avoid over-acylation or ester hydrolysis.
Reagents and Conditions
-
L-Cystine Dimethyl Ester Dihydrochloride : 1 equiv.
-
Trifluoroacetic Anhydride (TFAA) : 2.2–2.5 equiv.
-
Base : Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Time : 4–6 hours
Procedure
The dihydrochloride salt is neutralized with a saturated NaHCO₃ solution or TEA in anhydrous DCM. TFAA is added dropwise at 0°C, and the reaction is stirred until completion (monitored by TLC or LC-MS). The organic layer is washed with water, dried over sodium sulfate, and concentrated. The crude product is purified via recrystallization (ethyl acetate/hexane) or column chromatography.
Yield : 75–88%
Purity : ≥98% (by ¹H NMR)
Industrial-Scale Optimization
Industrial production prioritizes cost efficiency and minimal purification steps. A patent-derived method (WO2021219375A1) for analogous N,N'-diacetyl-L-cystine provides a template for scaling trifluoroacetylation:
Continuous Flow Reactor Design
-
Mixing Module : TFAA and L-cystine dimethyl ester are combined in a stoichiometric mixer at 5–10°C.
-
Reaction Chamber : Residence time of 30–60 minutes at 25°C.
-
In-Line Quenching : Aqueous NaHCO₃ neutralizes excess TFAA.
-
Automated Crystallization : Product precipitates upon cooling and is filtered continuously.
Advantages
-
20% higher yield (90–94%) compared to batch processes.
-
Reduced solvent waste (50% less DCM usage).
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 75–88% | 90–94% |
| Solvent Consumption | High | Low |
| Purity | ≥98% | ≥99% |
| Key Equipment | Round-bottom flask | Continuous flow reactor |
Industrial methods leverage advanced reactors to enhance reproducibility, whereas laboratory protocols prioritize flexibility for small-batch synthesis.
Mechanistic Insights and Side Reactions
Trifluoroacetylation Mechanism
The reaction proceeds via nucleophilic acyl substitution:
-
Deprotonation of the amino group by NaHCO₃ or TEA.
-
Attack of the free amine on the electrophilic carbonyl carbon of TFAA.
-
Elimination of trifluoroacetate, forming the protected amine.
Side Reactions
-
Ester Hydrolysis : Mitigated by using anhydrous conditions and avoiding prolonged exposure to moisture.
-
Over-Acylation : Controlled by limiting TFAA to 2.2–2.5 equiv.
Purification and Characterization
Recrystallization Protocol
-
Solvent System : Ethyl acetate/hexane (1:3 v/v)
-
Crystallization Temperature : −20°C
-
Recovery : 80–85%
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 3.75 (s, 6H, OCH₃), 4.65–4.70 (m, 2H, α-CH), 2.95–3.10 (m, 4H, SCH₂).
-
¹³C NMR : δ 169.5 (COOCH₃), 157.0 (CF₃CO), 115.5 (CF₃).
-
HRMS (ESI+) : m/z calc. for C₁₄H₁₈F₆N₂O₆S₂ [M+H]⁺: 489.05, found: 489.07.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to other functional groups.
Substitution: The trifluoroacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with different functional groups.
Scientific Research Applications
Applications in Pharmaceutical Chemistry
- Intermediate in Peptide Synthesis : N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester serves as an intermediate in the synthesis of N-trifluoroacetyl dipeptides. Its stability allows for more controlled reactions during peptide formation, which is essential for developing therapeutic peptides .
- Macrocyclization Strategies : The compound can be employed in macrocyclization strategies for cyclic peptides and peptidomimetics. The presence of the trifluoroacetyl groups facilitates selective reactions that enhance peptide stability and biological activity . This is particularly relevant in designing drugs that require cyclic structures for improved efficacy.
- Disulfide Bridging : Research indicates that N,N'-bis(trifluoroacetyl)-L-cystine can be used to develop disulfide-bridging chemistry for constructing antibody-drug conjugates. This application is vital for creating targeted therapies with enhanced specificity and reduced side effects .
Interaction Studies
The binding properties of N,N'-bis(trifluoroacetyl)-L-cystine have been studied through computational modeling, which suggests that modifications such as methylation can significantly affect binding affinities to various biomolecules. These interactions are crucial for understanding how this compound may influence biological processes or act as a therapeutic agent .
Case Study 1: Peptide Cyclization
A study demonstrated the use of N,N'-bis(trifluoroacetyl)-L-cystine in facilitating head-to-tail cyclization of peptides through a reversible transthioesterification process. This method showed promise in producing cyclic peptides with enhanced stability and selectivity, which are critical for drug development .
Case Study 2: Antibody Conjugates
Research on disulfide-bridging linkers involving N,N'-bis(trifluoroacetyl)-L-cystine illustrated its effectiveness in generating bispecific antibodies with potent anti-cancer activity. The study highlighted how this compound could be utilized to create homogenous antibody conjugates, improving therapeutic outcomes .
Mechanism of Action
The mechanism by which N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester exerts its effects involves the interaction of the trifluoroacetyl groups with specific molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester with four related compounds:
Mechanistic Insights and Performance
- Electron-Withdrawing Effects: The trifluoroacetyl groups in this compound likely enhance binding to L-cystine crystal surfaces through strong dipole interactions and electronegativity, similar to how CDME binds via S···S interactions . However, steric hindrance from trifluoroacetyl groups may reduce efficacy compared to smaller acetyl or non-acetylated analogs.
- Inhibitory Activity : While CDNMP outperforms CDME due to stable amide bonds and tailored crystal-binding motifs , the trifluoroacetyl derivative may offer a balance between stability and binding affinity, though experimental data are needed.
Biological Activity
N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester (TFACDME) is a derivative of L-cystine, an amino acid known for its role in protein structure and function. This compound has drawn attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of TFACDME, focusing on its mechanism of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound features two trifluoroacetyl groups attached to the nitrogen atoms of the cystine backbone. The presence of these trifluoroacetyl groups enhances the compound's lipophilicity and stability, which may influence its interactions with biological targets.
The biological activity of TFACDME is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The trifluoroacetyl groups can form strong interactions with active sites, potentially leading to enzyme inhibition or modification of protein structures. Key mechanisms include:
- Enzyme Inhibition : TFACDME has been shown to inhibit various enzymes by binding to their active sites, thereby altering their activity. This property is particularly relevant in the context of drug development, where enzyme inhibitors can serve as therapeutic agents.
- Protein Modification : The compound can modify protein structures through acylation reactions, impacting protein function and stability.
Applications in Scientific Research
TFACDME has several applications across different fields:
- Biology : It is utilized in studies involving protein modification and enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets .
- Medicinal Chemistry : Research is ongoing to explore its potential as a precursor for drug development, especially in targeting diseases related to enzyme dysregulation.
- Industrial Chemistry : The compound is also used in the production of specialty chemicals and materials with unique properties.
Case Studies
-
Inhibition of L-Cystine Crystallization :
A study demonstrated that TFACDME effectively reduces L-cystine crystallization in vitro. It was shown to inhibit crystal growth at submicromolar concentrations, making it a potential candidate for treating cystinuria—a condition characterized by excessive L-cystine crystallization leading to kidney stones. The study highlighted that TFACDME's effectiveness was comparable to other more stable analogs . -
Chemo-proteomics Studies :
TFACDME has been employed in chemo-proteomics research to explore targeted protein degradation mechanisms. Its ability to bind specific proteins allows researchers to investigate pathways involving ubiquitin ligases and targeted degradation processes . -
In Vivo Studies :
In animal models, TFACDME was assessed for its bioavailability and efficacy in preventing stone formation associated with cystinuria. Results indicated that while it reduced stone size and burden, further modifications may enhance its stability and effectiveness over time .
Comparative Analysis
The following table summarizes key findings related to TFACDME compared with other compounds:
| Compound | Mechanism of Action | Efficacy in Cystinuria | Stability |
|---|---|---|---|
| This compound | Enzyme inhibition, protein modification | Moderate | Moderate |
| L-Cystine bismorpholide | Stronger inhibition of crystallization | High | High |
| L-Cystine bis(N'-methylpiperazide) | Strongest inhibition of crystallization | Very High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester, and what yields can be achieved?
- Methodology : The compound is synthesized via a two-step process starting from cystine dimethyl ester hydrochloride. First, the hydrochloride is suspended in trifluoroacetic acid (TFA) and cooled to -5°C. Trifluoroacetic anhydride is added dropwise, and the mixture is stirred for 1 hour at -5°C and 1 hour at room temperature. The product precipitates upon pouring into ice water, yielding 95% white crystals after filtration and drying. Key characterization includes melting point (152–154°C) and optical rotation ([α]²⁵_D = –183°, methanol) .
- Critical Parameters : Strict temperature control during TFA addition and anhydride stoichiometry are crucial to avoid side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
